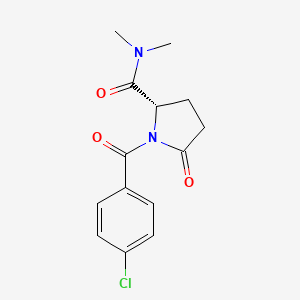

(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide

説明

(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is a chiral pyrrolidine derivative featuring a 4-chlorobenzoyl group, a 5-oxo-pyrrolidine ring, and an N,N-dimethyl carboxamide substituent. This compound is of interest in medicinal chemistry due to its structural versatility, particularly in drug design applications such as proteolysis-targeting chimeras (PROTACs) . Its stereochemistry and functional groups influence binding affinity, metabolic stability, and synthetic feasibility.

特性

CAS番号 |

85551-25-3 |

|---|---|

分子式 |

C14H15ClN2O3 |

分子量 |

294.73 g/mol |

IUPAC名 |

(2S)-1-(4-chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H15ClN2O3/c1-16(2)14(20)11-7-8-12(18)17(11)13(19)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1 |

InChIキー |

UTVSYBBRNINNRF-NSHDSACASA-N |

異性体SMILES |

CN(C)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |

正規SMILES |

CN(C)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:

Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

Coupling Reaction: The 4-chlorobenzoyl chloride is then reacted with N,N-dimethyl-5-oxopyrrolidine-2-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

化学反応の分析

Types of Reactions

(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

科学的研究の応用

(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets.

作用機序

The mechanism of action of (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the ATP-binding site of these kinases, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth and differentiation .

類似化合物との比較

Thiosemicarbazide Derivatives ()

Compounds 11–14 from Molecules (2014) share the 4-chlorobenzoyl moiety but differ in their substitution patterns and core structures. These thiosemicarbazides exhibit higher synthetic yields (85–93%) compared to PROTACs incorporating the target compound (19% yield for PROTAC 8) .

| Compound Name | Core Structure | Substituents | Yield (%) | CAS Registry Number |

|---|---|---|---|---|

| 4-(4-Acetylphenyl)-1-(3-chlorobenzoyl)thiosemicarbazide | Thiosemicarbazide | 4-Acetylphenyl, 3-chlorobenzoyl | 86 | 891560-05-7 |

| 1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)thiosemicarbazide | Thiosemicarbazide | 2-Fluorophenyl | 93 | 894226-79-0 |

| 1-(4-Chlorobenzoyl)-4-(2,4-difluorophenyl)thiosemicarbazide | Thiosemicarbazide | 2,4-Difluorophenyl | 85 | 891552-00-4 |

| 1-(4-Chlorobenzoyl)-4-(2,4-dichlorophenyl)thiosemicarbazide | Thiosemicarbazide | 2,4-Dichlorophenyl | 90 | 891643-33-7 |

Key Observations :

- The 4-chlorobenzoyl group enhances electrophilic reactivity, but the thiosemicarbazide core reduces steric hindrance, enabling higher yields.

PROTAC Derivatives ( and )

The target compound is integrated into PROTACs as a linker or binding moiety. For example, PROTAC 8 (19% yield) uses the pyrrolidine carboxamide structure to conjugate a ligand for E3 ubiquitin ligase with a target protein binder . Similarly, DT2216 and dTRIM24 () incorporate complex substituents, resulting in molecular weights >1,100 Da, which may challenge pharmacokinetic properties .

| Compound Name | Molecular Weight (Da) | Key Structural Features | Yield (%) |

|---|---|---|---|

| PROTAC 8 | - | Pyrrolidine carboxamide linker | 19 |

| DT2216 | 1,113.30 | Chlorobiphenyl, piperazine, sulfamoyl groups | - |

| dTRIM24 | 1,113.30 | Benzoimidazole, trioxa-diaza chain | - |

Key Observations :

Pyrrolidine Carboxamide Analogues ()

European Patent Application (2024) describes analogues like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 51) and derivatives with hydroxy or amino acid substituents.

| Compound Name | Substituents | Biological Relevance |

|---|---|---|

| Example 51 | 4-Hydroxy, methylthiazolyl | Improved solubility |

| Example 52 | 3-Hydroxy, methylpentanamido | Enhanced metabolic stability |

Key Observations :

- Hydroxy groups (e.g., Example 51) improve aqueous solubility but may reduce membrane permeability.

- N,N-dimethyl substitution in the target compound likely enhances lipophilicity, favoring blood-brain barrier penetration .

生物活性

(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is a synthetic compound notable for its unique molecular structure and biological activity. With a molecular formula of C14H15ClN2O3 and a molecular weight of 294.73 g/mol, this compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring that is substituted with a 4-chlorobenzoyl group and a dimethylamide group. The chirality of the (S) configuration plays a crucial role in its biological interactions, influencing its efficacy and specificity towards various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H15ClN2O3 |

| Molecular Weight | 294.73 g/mol |

| CAS Number | 85551-25-3 |

| EINECS | 287-588-4 |

Pharmacological Potential

Research indicates that (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial properties. Its structural similarities to other bioactive compounds suggest potential interactions with various enzymes and receptors, which could modulate metabolic pathways or cellular signaling.

-

Anticancer Activity :

- Studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit anticancer properties. For instance, in vitro assays using the A549 human lung adenocarcinoma cell line revealed structure-dependent anticancer activity. Compounds with similar substitutions showed varying degrees of cytotoxicity, with some reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

- Antimicrobial Activity :

Study on Anticancer Properties

In a recent study, the anticancer activity of (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide was assessed alongside other 5-oxopyrrolidine derivatives. The study utilized an MTT assay to evaluate cell viability post-treatment at a concentration of 100 µM over 24 hours:

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| (S)-1-(4-Chlorobenzoyl)... | 78–86% | N/A |

| Compound with 4-chlorophenyl | 64% | N/A |

| Compound with 4-bromophenyl | 61% | N/A |

| Standard (Cisplatin) | N/A | N/A |

The results indicated that specific substitutions on the phenyl ring enhanced anticancer activity, highlighting the importance of structural modifications in developing effective therapeutics .

Antimicrobial Screening

In another investigation focusing on antimicrobial properties, (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide was screened against various resistant strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | X µg/mL |

| Pseudomonas aeruginosa | Y µg/mL |

| Staphylococcus aureus | Z µg/mL |

These findings underscore the compound's potential as a lead agent in combating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。